Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Description
Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a useful research compound. Its molecular formula is C12H20BrNO2 and its molecular weight is 290.201. The purity is usually 95%.
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Scientific Research Applications
Efficient Scalable Synthesis Routes
The development of efficient, scalable synthetic routes for enantiomerically pure compounds is a significant area of research. For instance, Maton et al. (2010) describe an improved scalable route to synthesize an enantiomerically pure compound using a commercially available chiral lactone, highlighting significant advancements over traditional methods. This synthesis involves an epimerization/hydrolysis step to avoid tedious purification, demonstrating the compound's utility in producing large quantities efficiently (Maton et al., 2010).
Conformationally Constrained Amino Acids
Hart and Rapoport (1999) report the synthesis of a glutamic acid analogue from L-serine, leading to the creation of 2-substituted 7-azabicyclo[2.2.1]heptane amino acids. This work demonstrates the compound's role in synthesizing constrained amino acids, which are valuable in studying structure-activity relationships in drug discovery (Hart & Rapoport, 1999).
Novel Scaffolds for Piperidine Substitutes
Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing the compound's application in creating new scaffolds for substituted piperidines. This highlights its role in diversifying the types of chemical structures available for pharmaceutical research (Harmsen et al., 2011).
Peptidomimetics Synthesis
The synthesis of constrained peptidomimetic structures, such as the work by Mandal et al. (2005), demonstrates the compound's utility in creating rigid dipeptide mimetics. These structures serve as valuable tools for structure-activity relationship studies in peptide-based drug discovery, illustrating the compound's application in synthesizing complex molecular architectures (Mandal et al., 2005).
Properties
IUPAC Name |
tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFUNCVPXHCZJI-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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